Primary Deuterium Kinetic Isotope Effect (KIE) of 3.6 Confers Predictable Rate Retardation for Mechanistic Enzymology
In a classic head-to-head kinetic comparison using yeast alcohol dehydrogenase, the reduction of para-substituted benzaldehydes by NADH was directly compared to reduction by NADH bearing a deuterium atom at the nicotinamide 4-position (NADD). The primary kinetic isotope effect, derived from the difference in intercepts of the Hammett plots for the two cofactors, was calculated as kh/kd = 3.6 [1]. This indicates that hydride transfer from the deuterated cofactor is 3.6-fold slower, a quantifiable and reproducible effect that can be exploited to probe rate-limiting steps and transition state structures.
| Evidence Dimension | Kinetic isotope effect (kH/kD) on enzymatic hydride transfer |
|---|---|
| Target Compound Data | kH/kD = 3.6 for NADH vs. 4-deuterated NADH (NADD) |
| Comparator Or Baseline | Unlabeled NADH (kH) |
| Quantified Difference | 3.6-fold rate reduction |
| Conditions | Yeast alcohol dehydrogenase, 25 °C, pH 7.0, using p-substituted benzaldehydes as substrates |
Why This Matters
This quantifiable rate difference is essential for researchers using deuterated cofactors to dissect enzyme mechanisms, as it provides a benchmark KIE value to confirm experimental system integrity and to model kinetic flux.
- [1] Klimman, J. P. (1972). The Mechanism of Enzyme-catalyzed Reduced Nicotinamide Adenine Dinucleotide-dependent Reductions: Substituent and Isotope Effects in the Yeast Alcohol Dehydrogenase Reaction. Journal of Biological Chemistry, 247(24), 7977-7987. View Source
